(S)-2-Amino-3-cyclohexylpropanamide hydrochloride

Description

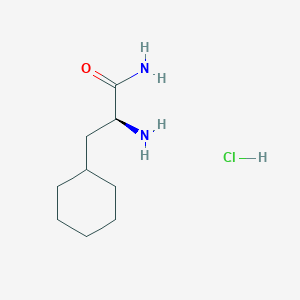

(S)-2-Amino-3-cyclohexylpropanamide hydrochloride (CAS No. 119936-17-3) is a chiral amine derivative with the molecular formula C₉H₁₉ClN₂O and a molecular weight of 206.71 g/mol. Its structure features a cyclohexyl substituent, an amide group, and a protonated amine moiety stabilized by hydrochloride (Fig. 1).

Properties

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H2,11,12);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKVBIJDEMXDKQ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-3-cyclohexylpropanamide hydrochloride, a compound with the chemical formula C9H18N2O·HCl, has garnered interest due to its potential biological activities, particularly in the context of neurological and cancer-related research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features an amine group that is crucial for its biological interactions. Its structure can be represented as follows:

This compound is classified as an amino acid derivative and exhibits properties that may influence its interaction with various biological targets.

1. Neurological Implications

Research indicates that compounds similar to (S)-2-amino-3-cyclohexylpropanamide have been studied for their role as GPR88 agonists, which are implicated in several neurological disorders. GPR88 is a G protein-coupled receptor that plays a significant role in the modulation of neurotransmitter systems. A study demonstrated that certain derivatives of this compound could activate GPR88, leading to potential therapeutic effects in conditions such as alcohol addiction and anxiety disorders .

2. Anticancer Activity

The compound's structural modifications have been explored for their cytotoxic effects against various cancer cell lines. For instance, derivatives with specific side chains showed enhanced potency against melanoma cells, with GI50 values reaching as low as 5 pM in certain cases . The mechanism of action appears to involve the inhibition of key cellular pathways that promote tumor survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-2-amino-3-cyclohexylpropanamide is crucial for optimizing its biological activity. Key findings include:

- Amide Group : The presence of an amide group at the terminus significantly enhances the compound's potency.

- Cyclohexyl Substitution : Variations in the cyclohexyl moiety can lead to differences in lipophilicity and receptor binding affinity, impacting brain penetration and overall efficacy .

- Lipophilicity : Compounds with higher lipophilicity tend to exhibit better brain penetration but may suffer from reduced selectivity towards target receptors.

Case Study 1: GPR88 Agonism

A notable study investigated the effects of (S)-2-amino-3-cyclohexylpropanamide derivatives on GPR88 signaling pathways. The results indicated that specific modifications could enhance agonist activity, which correlated with reduced alcohol intake in animal models .

Case Study 2: Anticancer Efficacy

Another study evaluated the cytotoxic effects of (S)-2-amino-3-cyclohexylpropanamide derivatives on melanoma cells. The findings suggested that certain structural features were critical for maximizing cytotoxicity while minimizing toxicity to non-malignant cells .

Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| GPR88 Agonism | Enhanced agonist activity through structural modifications | Potential treatment for addiction disorders |

| Anticancer Activity | Significant cytotoxicity against melanoma with selectivity over non-malignant cells | Development of targeted cancer therapies |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Cyclohexyl vs.

- Amide Functionality: Unlike 2-Chloroethylamine Monohydrochloride (a simple chloro-amine), the target compound’s amide group may confer stability against enzymatic degradation .

- Dihydrochloride Salts: (2S)-2,5-Diaminopentanamide dihydrochloride has two HCl moieties, increasing solubility in polar solvents compared to the mono-HCl target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.